ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a fluorophenyl group attached to the triazole ring
Mechanism of Action
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been reported to inhibit usp28, a deubiquitinating enzyme . This suggests that our compound might also target similar enzymes or proteins.
Biochemical Pathways
Inhibition of USP28 could disrupt the ubiquitin-proteasome system, affecting protein turnover and potentially leading to the accumulation of ubiquitinated proteins .
Result of Action
If the compound does indeed inhibit usp28, it could potentially lead to the accumulation of ubiquitinated proteins, disrupting normal cellular processes and potentially inducing cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the triazolopyrimidine intermediate. Common reagents for this step include fluorobenzene derivatives and suitable nucleophiles.
Attachment of the thioacetamido group: The thioacetamido group is introduced through a thiolation reaction, where a thiol compound reacts with the intermediate to form the desired thioacetamido group. This step may require the use of specific catalysts and reaction conditions to ensure high yield and purity.
Esterification: The final step involves the esterification of the intermediate with ethyl alcohol to form the ethyl ester group. This step typically requires the use of acid catalysts and controlled reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols, using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reaction conditions may vary depending on the desired product.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. Reaction conditions typically involve low temperatures and inert atmospheres.
Substitution: Reagents such as halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
Ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications, including as a catalyst or additive in chemical processes.
Comparison with Similar Compounds
Ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate can be compared with other similar compounds, such as:
Triazolopyrimidine derivatives: These compounds share the triazolopyrimidine core but differ in their substituents and functional groups. Examples include 1,2,3-triazolo[4,5-d]pyrimidine derivatives with different aryl or alkyl groups.
Fluorophenyl compounds: These compounds contain a fluorophenyl group but differ in their overall structure and functional groups. Examples include fluorophenyl-substituted triazoles and pyrimidines.
Thioacetamido compounds: These compounds contain a thioacetamido group but differ in their core structure and other substituents. Examples include thioacetamido-substituted heterocycles and aromatic compounds.
The uniqueness of this compound lies in its combination of the triazolopyrimidine core, fluorophenyl group, and thioacetamido group, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O3S/c1-2-26-13(25)7-18-12(24)8-27-16-14-15(19-9-20-16)23(22-21-14)11-5-3-10(17)4-6-11/h3-6,9H,2,7-8H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGAVZYCRRCEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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